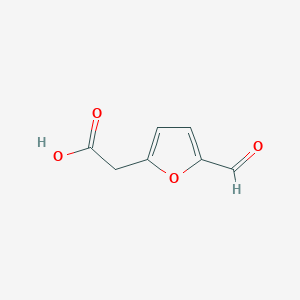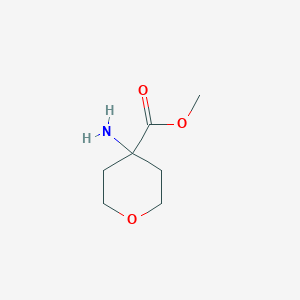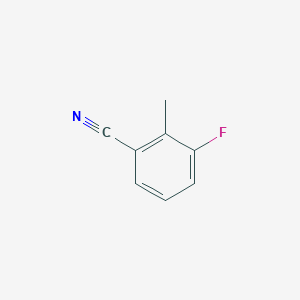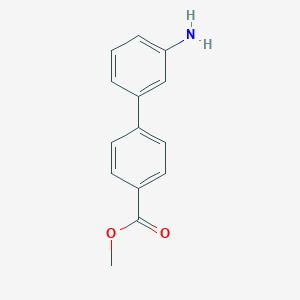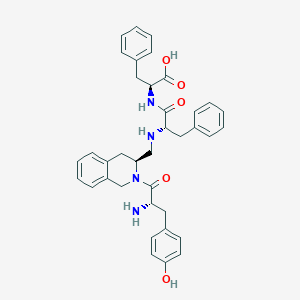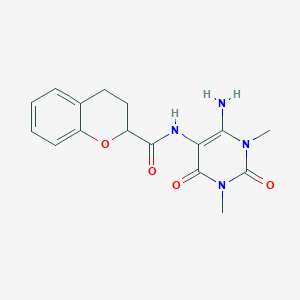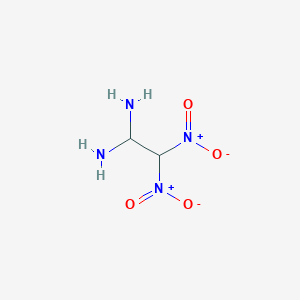
2,2-Dinitroethane-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitroethane-1,1-diamine (DINA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including the field of scientific research. DINA is a nitro compound that is structurally similar to TNT (trinitrotoluene) and has been extensively studied for its unique properties.
Mécanisme D'action
The exact mechanism of action of 2,2-Dinitroethane-1,1-diamine is not well understood. However, it is believed to act as a nitrosoalkane, which can undergo various chemical reactions, including nucleophilic substitution and oxidation.
Effets Biochimiques Et Physiologiques
2,2-Dinitroethane-1,1-diamine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the induction of oxidative stress. It has also been shown to have mutagenic and genotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dinitroethane-1,1-diamine in lab experiments is its high sensitivity to various stimuli, which makes it useful for detecting small changes in the environment. However, its sensitivity also makes it challenging to handle, as it can be dangerous if mishandled.
Orientations Futures
There are several potential future directions for research on 2,2-Dinitroethane-1,1-diamine. One area of interest is the development of new synthetic methods for 2,2-Dinitroethane-1,1-diamine and related compounds. Another area of interest is the investigation of 2,2-Dinitroethane-1,1-diamine's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2,2-Dinitroethane-1,1-diamine is a unique compound that has potential applications in various fields, including scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,2-Dinitroethane-1,1-diamine is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
2,2-Dinitroethane-1,1-diamine can be synthesized by reacting ethylenediamine with 2,2-dinitroethanol under acidic conditions. The reaction yields a white crystalline solid that is highly sensitive to shock and friction.
Applications De Recherche Scientifique
2,2-Dinitroethane-1,1-diamine has been used in various scientific research applications, including as a reagent for the detection of amino acids and peptides. It has also been used as a precursor for the synthesis of other compounds, such as polynitroaniline derivatives.
Propriétés
Numéro CAS |
172602-37-8 |
|---|---|
Nom du produit |
2,2-Dinitroethane-1,1-diamine |
Formule moléculaire |
C2H6N4O4 |
Poids moléculaire |
150.09 g/mol |
Nom IUPAC |
2,2-dinitroethane-1,1-diamine |
InChI |
InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2 |
Clé InChI |
CQUGMNZDMWRAAN-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
SMILES canonique |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Synonymes |
1,1-Ethanediamine, 2,2-dinitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



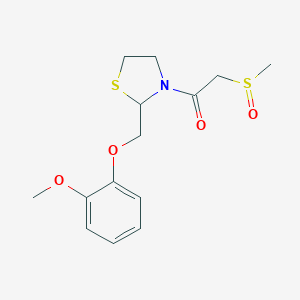
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
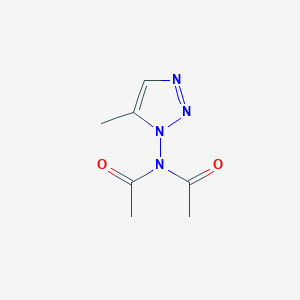
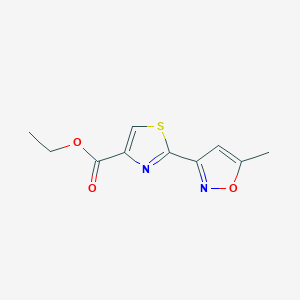
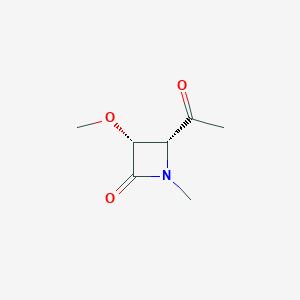
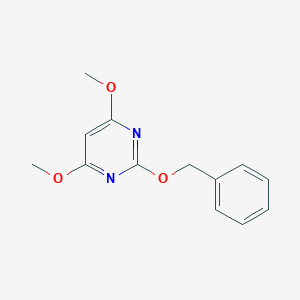
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
